N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2-methoxyacetamide)
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Overview
Description
N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2-methoxyacetamide) is a compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2-methoxyacetamide) typically involves the reaction of 1,3,4-thiadiazole-2,5-dithiol with 2-methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2-methoxyacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thioether.
Substitution: The methoxyacetamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2-methoxyacetamide) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has potential as a bioactive agent with antimicrobial and antiproliferative properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2-methoxyacetamide) involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to changes in their structure and function. These interactions can affect various cellular processes, such as enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,3,4-Thiadiazole-2,5-dithiol
- 2,5-Disubstituted-1,3,4-thiadiazoles
- Benzo[c][1,2,5]thiadiazole derivatives
Uniqueness
N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2-methoxyacetamide) is unique due to its specific structure, which includes two methoxyacetamide groups attached to the thiadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
61785-08-8 |
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Molecular Formula |
C8H12N4O4S |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
2-methoxy-N-[5-[(2-methoxyacetyl)amino]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C8H12N4O4S/c1-15-3-5(13)9-7-11-12-8(17-7)10-6(14)4-16-2/h3-4H2,1-2H3,(H,9,11,13)(H,10,12,14) |
InChI Key |
HVMNCSHNUMBAGN-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=NN=C(S1)NC(=O)COC |
Origin of Product |
United States |
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